

Dibenzo-24-crown-8 CAS number and MDL number.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibenzo-24-crown-8*

Cat. No.: *B080794*

[Get Quote](#)

Dibenzo-24-crown-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo-24-crown-8 (DB24C8) is a macrocyclic polyether with the chemical formula $C_{24}H_{32}O_8$. It belongs to the class of crown ethers, which are known for their ability to selectively bind specific cations within their central cavity. The presence of two benzo groups fused to the polyether ring imparts a degree of rigidity to the molecule and influences its complexation behavior. This technical guide provides an in-depth overview of the key identifiers, physicochemical properties, and significant applications of **Dibenzo-24-crown-8**, with a focus on its utility in research and development.

Core Identifiers and Physicochemical Properties

The fundamental identification numbers and key physical properties of **Dibenzo-24-crown-8** are summarized below.

Identifier/Property	Value
CAS Number	14174-09-5 [1] [2] [3] [4]
MDL Number	MFCD00005101 [1] [2] [5] [6]
Molecular Formula	C ₂₄ H ₃₂ O ₈ [1] [3] [4] [5]
Molecular Weight	448.51 g/mol [1] [2] [4] [5]
Melting Point	103-105 °C [2] [4]
Appearance	White to light yellow powder or crystals

Key Applications and Experimental Protocols

Dibenzo-24-crown-8 is a versatile molecule with applications spanning various fields of chemistry and materials science. Its ability to form stable complexes with metal ions and organic cations is central to its utility.

Phase-Transfer Catalysis

Dibenzo-24-crown-8 functions as an effective phase-transfer catalyst (PTC). In biphasic reaction systems, where reactants are present in immiscible liquid or solid-liquid phases, DB24C8 can transport one of the reactants (typically an inorganic salt) into the organic phase, thereby accelerating the reaction rate.

Experimental Protocol: Synthesis of Monodispersed Iron-Platinum (FePt) Alloy Nanoparticles

This protocol describes the use of **Dibenzo-24-crown-8** as a phase-transfer catalyst in the synthesis of FePt nanoparticles.[\[2\]](#)

- Reactant Preparation: Prepare separate solutions of H₂PtCl₆·6H₂O and FeCl₂·4H₂O.
- Reaction Mixture: In a suitable reaction vessel, combine the platinum and iron precursor solutions.
- Catalyst Addition: Introduce **Dibenzo-24-crown-8** to the reaction mixture. The crown ether will facilitate the transfer and reduction of the metal salts.

- Thermal Decomposition: Heat the mixture under controlled temperature conditions to induce the co-reduction of the metal precursors and the formation of FePt alloy nanoparticles.
- Nanoparticle Isolation: After the reaction is complete, the synthesized monodispersed FePt nanoparticles can be isolated from the reaction medium through standard procedures such as centrifugation and washing.

Complexation with Metal Ions

The cavity size of **Dibenzo-24-crown-8** is well-suited for complexing with larger alkali metal cations, such as potassium (K^+), rubidium (Rb^+), and cesium (Cs^+), as well as with some other metal ions. The stability of these complexes is influenced by the solvent system.

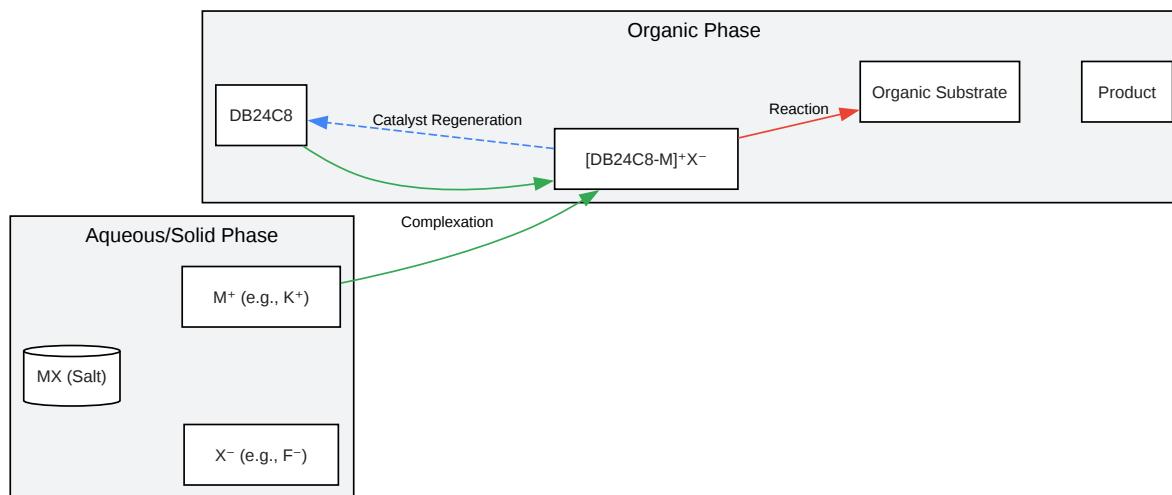
Experimental Protocol: Conductometric Titration for Determining Complex Formation Constants

This method is used to study the thermodynamics of complexation between **Dibenzo-24-crown-8** and various metal ions in solution.

- Solution Preparation: Prepare a solution of **Dibenzo-24-crown-8** of known concentration in a specific solvent or solvent mixture (e.g., acetonitrile-nitromethane).
- Titration Setup: Place the crown ether solution in a conductivity cell equipped with a magnetic stirrer and a microburette.
- Titration: While continuously monitoring the molar conductance of the solution, titrate it with a solution of the metal salt (e.g., KCl , $RbCl$, $CsCl$) of known concentration.
- Data Analysis: Plot the molar conductance as a function of the molar ratio of the metal ion to the crown ether. The change in the slope of the curve indicates the stoichiometry of the complex formed. The formation constant (K_f) of the 1:1 complex can be calculated by fitting the conductance-mole ratio data to a suitable theoretical model.
- Thermodynamic Parameters: By performing the conductometric titration at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) changes of the complexation reaction can be determined from the temperature dependence of the formation constants.

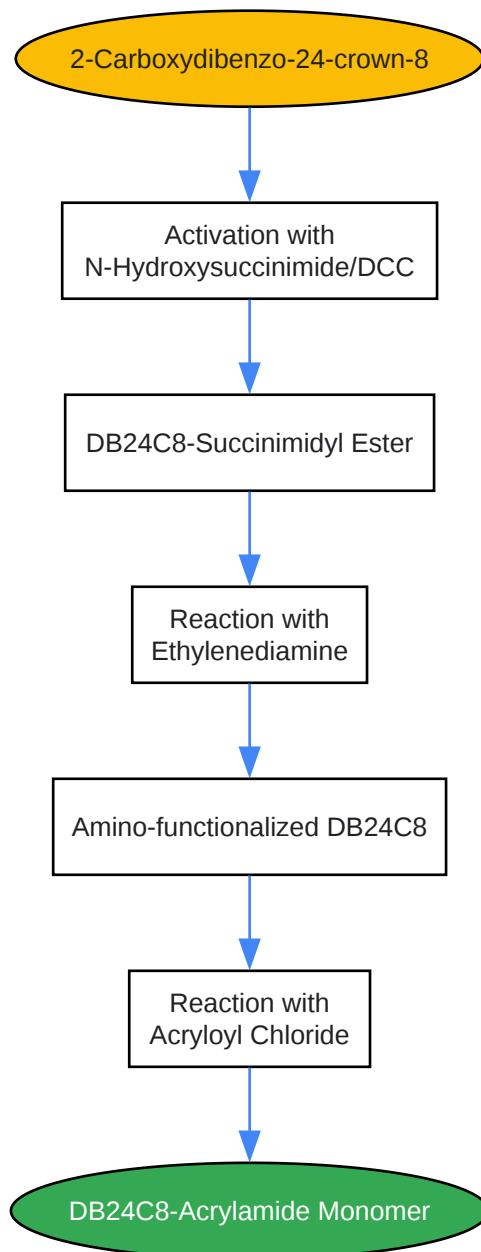
Synthesis of Functional Polymers

Dibenzo-24-crown-8 can be chemically modified and incorporated into polymer chains to create materials with specific ion-binding properties. These functionalized polymers have potential applications in areas such as ion-selective sensors and separation media.


Experimental Protocol: Synthesis of a **Dibenzo-24-crown-8**-bearing Acrylamide Monomer

This protocol outlines the synthesis of a monomer that can be used for the radical copolymerization to produce DB24C8-functionalized polymers.

- Activation of Carboxy-DB24C8: Start with 2-carboxy**dibenzo-24-crown-8**. React it with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent (e.g., DMF) to form the succinimide ester derivative.
- Amination: React the activated ester of DB24C8 with an excess of ethylenediamine. This step introduces a primary amine group.
- Acryloylation: React the amino-functionalized DB24C8 with acryloyl chloride in the presence of a base (e.g., triethylamine) to yield the final acrylamide monomer bearing the **Dibenzo-24-crown-8** moiety.


Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes involving **Dibenzo-24-crown-8**.

[Click to download full resolution via product page](#)

Caption: Phase-transfer catalysis workflow of **Dibenzo-24-crown-8**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dibenzo-24-crown-8 98 14174-09-5 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dibenzo-24-crown-8 CAS number and MDL number.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080794#dibenzo-24-crown-8-cas-number-and-mdl-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com